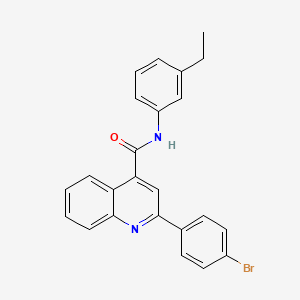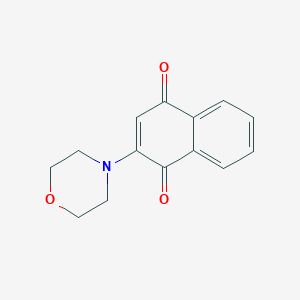![molecular formula C23H22N2O4 B11655521 ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate CAS No. 1164552-13-9](/img/structure/B11655521.png)
ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is a complex organic compound with a unique structure that includes an indole moiety, a cyano group, and a methoxyphenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxyphenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL (2E)-2-CYANO-3-(4-METHOXYPHENYL)ACRYLATE: Shares a similar structure but lacks the indole moiety.
2-METHOXYPHENYL ISOCYANATE: Contains the methoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
ETHYL (2E)-2-CYANO-3-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}PROP-2-ENOATE is unique due to its combination of an indole moiety, a cyano group, and a methoxyphenoxyethyl group. This unique structure contributes to its diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1164552-13-9 |
|---|---|
Molekularformel |
C23H22N2O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-23(26)17(15-24)14-18-16-25(22-7-5-4-6-21(18)22)12-13-29-20-10-8-19(27-2)9-11-20/h4-11,14,16H,3,12-13H2,1-2H3/b17-14+ |
InChI-Schlüssel |
OTRCWLKKIFZUPH-SAPNQHFASA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)

![4-[11-(4-methylphenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11655450.png)

![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)
![ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655472.png)
![pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11655485.png)
![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)

![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
